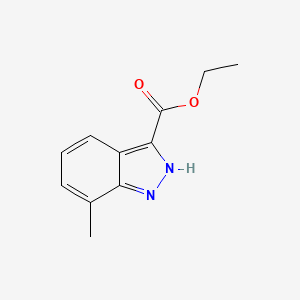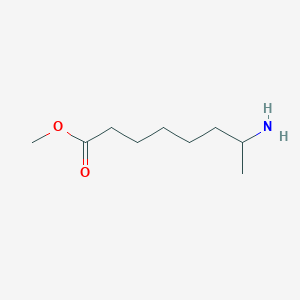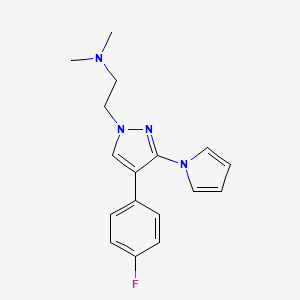![molecular formula C30H22BNO3 B13692232 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is a complex organic compound that features a boronic acid functional group. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the dibenzo[b,d]furan moiety and the boronic acid group makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki coupling reaction, where a dibenzo[b,d]furan derivative is coupled with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
科学的研究の応用
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The dibenzo[b,d]furan moiety contributes to the compound’s stability and electronic properties, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
Dibenzofuran-4-boronic Acid: Similar in structure but lacks the biphenyl and amino groups.
4-(Dibenzo[b,d]furan-4-yl)aniline: Contains the dibenzo[b,d]furan and aniline moieties but lacks the boronic acid group.
Uniqueness
4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid is unique due to the combination of the boronic acid group, the dibenzo[b,d]furan moiety, and the biphenyl structure. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .
特性
分子式 |
C30H22BNO3 |
|---|---|
分子量 |
455.3 g/mol |
IUPAC名 |
[4-(N-dibenzofuran-3-yl-2-phenylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H22BNO3/c33-31(34)22-14-16-23(17-15-22)32(28-12-6-4-10-25(28)21-8-2-1-3-9-21)24-18-19-27-26-11-5-7-13-29(26)35-30(27)20-24/h1-20,33-34H |
InChIキー |
YOGBRPOESCAHJW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=CC=CC=C4O3)C5=CC=CC=C5C6=CC=CC=C6)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)

![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)




![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)



![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)

